![molecular formula C19H20N6O5 B2704353 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate CAS No. 1351614-14-6](/img/structure/B2704353.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Benzimidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically starts with benzene derivatives that have nitrogen-containing functionality ortho to each other . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions due to the presence of reactive nitrogen atoms and the aromatic ring structure. For example, they can participate in nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various analytical techniques. For instance, the yield, melting point, and IR spectrum of a compound can be determined experimentally .
科学的研究の応用
Molecular Interaction Studies
Research has elucidated the interaction mechanisms of compounds with specific receptors, such as the CB1 cannabinoid receptor, employing molecular modeling techniques. For instance, the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor has been studied, revealing insights into the steric binding interaction and suggesting the dominance of certain molecular moieties in receptor binding. These findings contribute to understanding the structural requirements for receptor antagonism or agonism, which is crucial for drug design and discovery (J. Shim et al., 2002).
Synthetic Approaches and Chemical Properties
The facile synthesis of new derivatives incorporating thiophene and pyrazine moieties demonstrates the versatility of synthetic methods in producing novel compounds with potential applications in materials science and pharmaceuticals. Such synthetic approaches enable the exploration of compounds with varied biological activities and physicochemical properties (Y. Mabkhot et al., 2010).
Biological Activities
A broad spectrum of biological activities, including antioxidant and antimicrobial properties, has been observed in compounds structurally related to the query chemical. These activities are pivotal in the development of new therapeutic agents, with studies often focusing on structure-activity relationships to optimize efficacy and reduce toxicity. For example, new derivatives evaluated for antioxidant and antimicrobial activities provide a foundation for further drug development and highlight the importance of molecular diversity in pharmaceutical research (F. Bassyouni et al., 2012).
Antitumor and Anti-inflammatory Applications
Compounds with benzimidazole and piperazine structures have been explored for their potential antitumor and anti-inflammatory applications. Research into the synthesis and biological evaluation of piperazine derivatives as anti-inflammatory agents reveals promising therapeutic avenues for treating inflammation-related diseases (N. Patel et al., 2019). Moreover, studies on antitumor imidazotetrazines underline the significance of molecular design in developing drugs with specific modes of action against cancer cells (A. Clark et al., 1995).
作用機序
Target of action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities . They are often used in drug discovery due to their well-known applications and interesting biological activity profile .
Mode of action
The mode of action of benzimidazole derivatives can vary greatly depending on their chemical structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives have been found to have antifungal activity .
Biochemical pathways
The biochemical pathways affected by benzimidazole derivatives can also vary widely. For instance, some benzimidazole derivatives have been found to inhibit the growth of certain types of fungi, suggesting that they may interfere with the biochemical pathways necessary for fungal growth .
Pharmacokinetics
The ADME properties of benzimidazole derivatives can be influenced by a variety of factors, including their chemical structure and the specific biological activity they exhibit. For example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption .
Result of action
The molecular and cellular effects of benzimidazole derivatives can vary greatly depending on their chemical structure and the type of biological activity they exhibit. For example, some benzimidazole derivatives have been found to have antifungal activity, suggesting that they may interfere with the growth of certain types of fungi .
Safety and Hazards
While specific safety and hazard information for “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate” is not available, it’s important to note that benzimidazole derivatives should be handled with care. They should be used in a controlled environment following appropriate safety protocols .
将来の方向性
Benzimidazole derivatives, due to their wide range of biological activities, are of significant interest in drug discovery and development . Future research could focus on designing and synthesizing new benzimidazole derivatives with improved efficacy and safety profiles. Additionally, further studies could explore their mechanism of action and potential applications in treating various diseases .
特性
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-pyrazin-2-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O.C2H2O4/c24-17(15-11-18-5-6-19-15)23-9-7-22(8-10-23)12-16-20-13-3-1-2-4-14(13)21-16;3-1(4)2(5)6/h1-6,11H,7-10,12H2,(H,20,21);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIMZBMYHRNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(2-chlorophenyl)sulfanyl]-N-(1-cyanocyclopropyl)pyridazine-3-carboxamide](/img/structure/B2704272.png)
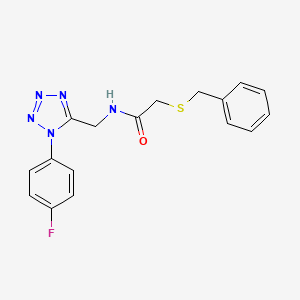
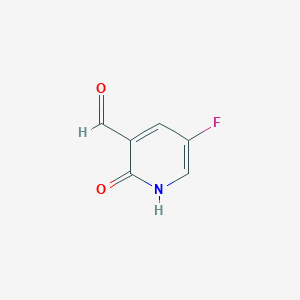
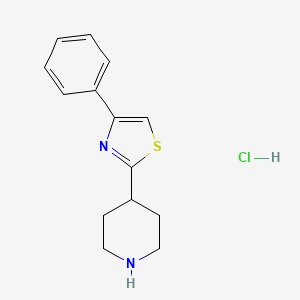
![Benzo[d]isoxazol-4-amine](/img/structure/B2704276.png)
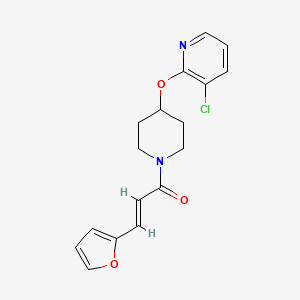

![2-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2704280.png)
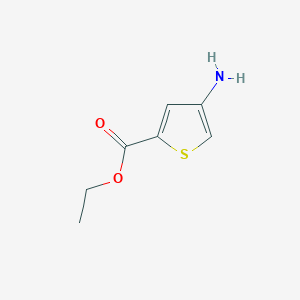
![3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2704284.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2704291.png)


